Benzo[B]thiophene-2-boronic acid Benzo[B]thiophene-2-boronic acid
Brand Name: Vulcanchem
CAS No.: 98437-23-1
VCID: VC21207361
InChI: InChI=1S/C8H7BO2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,10-11H
SMILES: B(C1=CC2=CC=CC=C2S1)(O)O
Molecular Formula: C8H7BO2S
Molecular Weight: 178.02 g/mol

Benzo[B]thiophene-2-boronic acid

CAS No.: 98437-23-1

Cat. No.: VC21207361

Molecular Formula: C8H7BO2S

Molecular Weight: 178.02 g/mol

* For research use only. Not for human or veterinary use.

Benzo[B]thiophene-2-boronic acid - 98437-23-1

Specification

CAS No. 98437-23-1
Molecular Formula C8H7BO2S
Molecular Weight 178.02 g/mol
IUPAC Name 1-benzothiophen-2-ylboronic acid
Standard InChI InChI=1S/C8H7BO2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,10-11H
Standard InChI Key YNCYPMUJDDXIRH-UHFFFAOYSA-N
SMILES B(C1=CC2=CC=CC=C2S1)(O)O
Canonical SMILES B(C1=CC2=CC=CC=C2S1)(O)O

Introduction

Chemical Identity and Structure

Benzo[b]thiophene-2-boronic acid is an organic compound derived from benzothiophene with a boronic acid group attached at the 2-position. Its molecular formula is C8H7BO2S with a molecular weight of 178.01 g/mol . The compound consists of a benzothiophene core structure with a boronic acid (-B(OH)2) functional group. The systematic IUPAC name for this compound is (1-benzothiophen-2-yl)boronic acid .

Chemical Identifiers

The chemical identifiers for Benzo[b]thiophene-2-boronic acid are presented in the following table:

IdentifierValue
CAS Number98437-23-1
Molecular FormulaC8H7BO2S
Molecular Weight178.01 g/mol
MDL NumberMFCD01075674
InChI KeyYNCYPMUJDDXIRH-UHFFFAOYSA-N
SMILESOB(O)C1=CC2=CC=CC=C2S1

Table 1: Chemical identifiers of Benzo[b]thiophene-2-boronic acid

Common Synonyms

This compound is known by several synonyms in chemical literature and commercial applications. These include 2-benzothienylboronic acid, benzo[b]thiophen-2-ylboronic acid, benzothiophene-2-boronic acid, 1-benzothien-2-ylboronic acid, thianaphthene-2-boronic acid, and 2-benzothiopheneboronic acid . The variety of naming conventions reflects its wide use across different chemical disciplines.

Physical and Chemical Properties

Benzo[b]thiophene-2-boronic acid possesses distinct physical and chemical properties that influence its behavior in various applications and reactions.

Physical Properties

The compound exists as an off-white powder at room temperature . It has a relatively high melting point, with sources reporting values between 236-237°C and approximately 255°C . This slight discrepancy in melting point may be due to differences in purity or measurement methods. The compound is insoluble in water, which affects its handling in aqueous reaction systems .

PropertyValue
Physical StatePowder solid
AppearanceOff-white
Melting Point236-237°C / 456.8-458.6°F or ~255°C (depending on source)
SolubilityInsoluble in water
OdorNo information available

Table 2: Physical properties of Benzo[b]thiophene-2-boronic acid

Stability and Reactivity

Synthesis Methods

Several synthetic routes have been developed for the preparation of Benzo[b]thiophene-2-boronic acid, with the choice of method often depending on the scale and specific requirements of the synthesis.

Laboratory Scale Synthesis

One common method for synthesizing Benzo[b]thiophene-2-boronic acid involves the reaction of the corresponding organometallic reagent with a boric ester. This approach typically employs low-temperature conditions to prevent over-alkylation and formation of unwanted borinic esters.

A specific synthetic procedure described in the literature involves the reaction of benzo[b]thiophene-2-boronic acid with pinacol and trifluoroacetic acid:

"A mixture of benzo[b]thiophene-2-boronic acid (1.25 g, 7 mmol, 1 equiv), pinacol (830 mg, 7 mmol, 1 equiv), and trifluoroacetic acid (53.7 μL, 0.7 mmol, 0.1 equiv)"

This reaction produces the pinacol ester derivative, which is often more stable and easier to handle than the free boronic acid. The pinacol ester can be subsequently converted back to the free boronic acid as needed.

Conversion to Boronic Esters

Benzo[b]thiophene-2-boronic acid can be converted to its pinacol ester derivative, which is commonly used in Suzuki-Miyaura coupling reactions. This transformation enhances stability while maintaining reactivity for cross-coupling applications . The resulting benzo[b]thiophen-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a valuable building block in organic synthesis.

Applications in Organic Synthesis

Benzo[b]thiophene-2-boronic acid has emerged as a versatile reagent in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions

One of the most significant applications of Benzo[b]thiophene-2-boronic acid is in Suzuki-Miyaura cross-coupling reactions. These palladium-catalyzed reactions enable the formation of carbon-carbon bonds between organoboron compounds and halides or triflates . The compound's reactivity in these transformations makes it valuable for synthesizing complex molecular structures that would be difficult to access through other means.

A typical Suzuki-Miyaura coupling involving this compound might proceed as follows:

  • Reaction with an aryl or vinyl halide

  • Catalysis by a palladium complex (e.g., Pd(OAc)2 with appropriate ligands)

  • Use of a base (e.g., K3PO4)

  • Formation of a new carbon-carbon bond

These reactions are typically conducted in organic solvents such as THF or 1,4-dioxane, often with the addition of water .

Synthesis of Bioactive Compounds

Benzo[b]thiophene-2-boronic acid serves as a key intermediate in the synthesis of various bioactive compounds, including:

  • Phosphorescent sensors for copper(II) ion quantification

  • UV-promoted phenanthridine syntheses

  • CYP11B1 inhibitors for the treatment of cortisol-dependent diseases

  • PDE4 inhibitors with various therapeutic applications

The compound's heterocyclic structure, combined with its boronic acid functionality, provides a valuable scaffold for building more complex molecules with specific biological activities.

Biological and Pharmaceutical Applications

The biological properties of Benzo[b]thiophene-2-boronic acid and its derivatives have been explored in various pharmaceutical contexts.

Beta-Lactamase Inhibition

Benzo[b]thiophene-2-boronic acid has been identified as a potent inhibitor of the class C beta-lactamase AmpC, with an inhibition constant of 27 nM . This inhibitory activity is significant because beta-lactamases are enzymes produced by bacteria that can hydrolyze and inactivate beta-lactam antibiotics, resulting in antibiotic resistance.

The compound's ability to inhibit these enzymes suggests potential applications in combating antibiotic resistance. By potentiating the activity of beta-lactam antibiotics in bacteria expressing AmpC and related enzymes, it could potentially restore the effectiveness of these antibiotics against resistant bacterial strains .

Fluorescent Sensing Applications

Derivatives of Benzo[b]thiophene-2-boronic acid exhibit interesting fluorescent properties that make them suitable for sensing applications. These compounds have been found to display dual wavelength fluorescent emission under physiologic pH conditions, which is valuable for the development of sensing and diagnostic agents .

Specifically, these derivatives have been investigated for their potential in carbohydrate recognition. By developing water-soluble fluorescent boronic acid compounds, researchers aim to create tools for detecting and monitoring various carbohydrates, which play crucial roles in physiological and pathological processes .

Applications in Materials Science

The unique structural and electronic properties of Benzo[b]thiophene-2-boronic acid and its derivatives make them valuable in materials science applications.

Optoelectronic Materials

Benzo[b]thiophene-2-boronic acid has applications in the field of organic optoelectronic materials. It can be utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OPVs). The compound's excellent optoelectronic properties, including high fluorescence efficiency, narrow emission spectrum, and carrier transport performance, contribute to its utility in these applications.

Fluorescent Properties

The fluorescent characteristics of Benzo[b]thiophene derivatives have been studied extensively. These compounds can emit fluorescence at dual wavelengths under physiologic pH conditions, making them interesting candidates for various sensing and imaging applications . This dual emission property is relatively unusual and provides opportunities for developing sophisticated sensor systems with enhanced sensitivity and selectivity.

Future Research Directions

Research on Benzo[b]thiophene-2-boronic acid continues to evolve, with several promising directions for future investigation.

Expanding Pharmaceutical Applications

The compound's ability to inhibit beta-lactamases suggests potential for further development of antibiotic adjuvants. By optimizing its structure for improved cell permeation and pharmacokinetic properties, researchers may be able to develop more effective beta-lactamase inhibitors for clinical use .

Advanced Materials Development

The optoelectronic properties of Benzo[b]thiophene-2-boronic acid derivatives indicate potential for developing new materials for electronic devices. Further research into structure-property relationships could lead to optimized compounds with enhanced performance in OLEDs, OPVs, and other electronic applications.

Novel Synthetic Methodologies

Development of new and more efficient methods for synthesizing Benzo[b]thiophene-2-boronic acid and its derivatives remains an active area of research. Advances in this area could reduce production costs and environmental impact while increasing yields and purity.

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